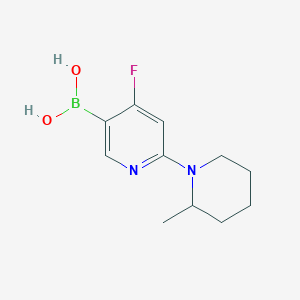
6-(Allyloxy)-1,2,3,4-tetrahydronaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalene, 1,2,3,4-tetrahydro-6-(2-propen-1-yloxy)- is a derivative of naphthalene, a bicyclic aromatic hydrocarbon. This compound is characterized by the presence of a tetrahydronaphthalene core with a propenyloxy substituent at the 6th position. It is a versatile compound with applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The hydrogenation process can be carried out under high pressure in the presence of metal catalysts such as platinum or palladium . The propenyloxy group can be introduced through a nucleophilic substitution reaction using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Naphthalene, 1,2,3,4-tetrahydro-6-(2-propen-1-yloxy)- undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the propenyloxy position.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), platinum (Pt) or palladium (Pd) catalysts
Substitution: Alkyl halides, nucleophiles such as sodium alkoxides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Decahydronaphthalene
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Naphthalene, 1,2,3,4-tetrahydro-6-(2-propen-1-yloxy)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, coatings, and polymers.
Mechanism of Action
The mechanism of action of Naphthalene, 1,2,3,4-tetrahydro-6-(2-propen-1-yloxy)- involves its interaction with specific molecular targets and pathways. The propenyloxy group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The tetrahydronaphthalene core provides structural stability and contributes to the compound’s overall properties .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A simpler derivative without the propenyloxy group.
6-Methoxy-1,2,3,4-tetrahydronaphthalene: Contains a methoxy group instead of a propenyloxy group.
1,2,3,4-Tetrahydronaphthalene-d12: A deuterated form used in isotopic labeling studies.
Uniqueness
Naphthalene, 1,2,3,4-tetrahydro-6-(2-propen-1-yloxy)- is unique due to the presence of the propenyloxy group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
41388-52-7 |
|---|---|
Molecular Formula |
C13H16O |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
6-prop-2-enoxy-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C13H16O/c1-2-9-14-13-8-7-11-5-3-4-6-12(11)10-13/h2,7-8,10H,1,3-6,9H2 |
InChI Key |
JLEWHLGIBVFUAR-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC2=C(CCCC2)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



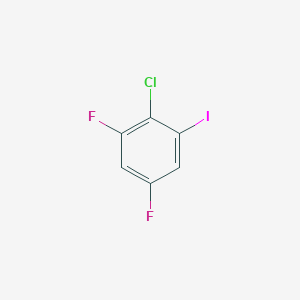
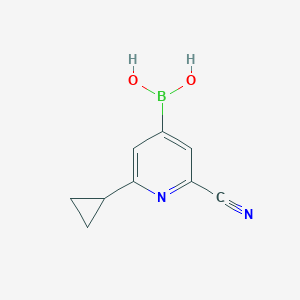
![3-[(Naphthalene-2-sulfonyl)carbamoyl]propanoic acid](/img/structure/B14087575.png)
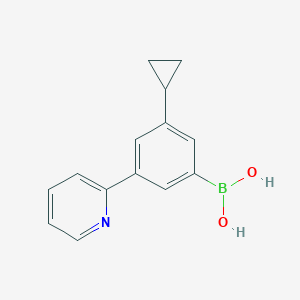
![1,3-Dimethyl-8-(4-methylphenyl)-5-(2-methylpropyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B14087579.png)
![3,3'-[1,3-Phenylenebis(oxy)]di(propane-1,2-diol)](/img/structure/B14087585.png)

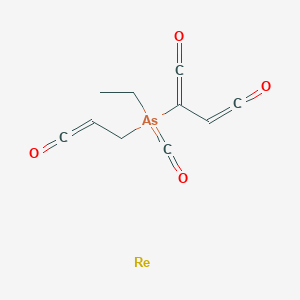
![1,3-dimethyl-8-[(2E)-3-phenylprop-2-en-1-yl]-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14087600.png)
![2-(4,6-dimethylpyrimidin-2-yl)-8-phenyl-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione](/img/structure/B14087602.png)

![tert-butyl rel-(3aS,6R,6aR)-6-hydroxy-2,3,3a,5,6,6a-hexahydro-1H-pyrrolo[3,2-b]pyrrole-4-carboxylate](/img/structure/B14087606.png)
